molecular formula C15H11N5O2S2 B2579382 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 851130-14-8

2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B2579382
M. Wt: 357.41
InChI Key: ISAYBCDUULQHER-UHFFFAOYSA-N
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Description

This compound is a derivative of thieno[2,3-d]pyrimidine . It is part of a class of compounds that have been synthesized as potential anti-PI3K agents, which are of interest due to their potential in cancer treatment .


Synthesis Analysis

The synthesis of similar compounds involves several steps, including the reaction of substituted aldehydes with HCl in DMF, followed by reflux with POCl3, and then reaction with morpholine in a mixture of absolute ethanol and isopropanol .


Molecular Structure Analysis

The molecular structure of this compound includes a benzofuro[3,2-d]pyrimidin-4-ylthio group attached to an N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the formation of a thieno[2,3-d]pyrimidine ring, followed by the introduction of a morpholine group .

Scientific Research Applications

Heterocyclic Compound Synthesis

This compound is part of broader research into the synthesis of innovative heterocyclic compounds incorporating thiadiazole moieties. Such compounds have been evaluated for their insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis. These studies reveal the potential of these compounds in developing new agrochemicals (Fadda et al., 2017).

Antimicrobial and Antitumor Activities

Compounds structurally related to "2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide" have been synthesized and tested for their antimicrobial activities. The design and synthesis of novel molecules, including those with benzodifuranyl and thiazolopyrimidine moieties, aim at discovering new treatments for inflammation and pain, showing significant promise in pharmacological screenings (Abu‐Hashem et al., 2020).

Pharmacological Properties

Further investigations into the pharmacological properties of benzofuran and thienothiadiazolepyrimidine derivatives have been conducted. These studies focus on their analgesic, antiinflammatory, antiexudative, and ulcerogenic activities, comparing them to traditional drugs like indomethacin, mefenamic, and acetylsalicylic acids. Such research provides valuable insights into the potential therapeutic applications of these compounds (Russo et al., 1983).

Metabolic Stability and Anticancer Activity

The structural modification of these compounds, aiming to improve metabolic stability and evaluate antifolate and antitumor activities, is an area of active research. By manipulating the bridge region and substituents, researchers have been able to assess the impact on inhibitory activity against dihydrofolate reductase (DHFR) as well as antitumor activity, highlighting the importance of structural features for biological activity (Gangjee et al., 2000).

Crystal Structure Analysis

Crystal structure analysis of derivatives has provided insights into their conformation and potential interactions with biological targets. Such studies are crucial for understanding the molecular basis of their activity and for guiding the design of compounds with enhanced biological properties (Subasri et al., 2016).

Future Directions

The future directions for this compound could involve further optimization to enhance its anti-PI3K activity. The compound could serve as a new chemical entity for discovering new anticancer agents .

properties

IUPAC Name

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5O2S2/c1-8-19-20-15(24-8)18-11(21)6-23-14-13-12(16-7-17-14)9-4-2-3-5-10(9)22-13/h2-5,7H,6H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISAYBCDUULQHER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

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